N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
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Description
The compound “N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a sulfonyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfonyl group, and the attachment of the piperidine ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-4-6-15(7-5-8)20(17,18)11-9(2)13-12(19-11)14-10(3)16/h8H,4-7H2,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXIMCJZOVQWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N=C(S2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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